5-Galloylquinic acid

Overview

Description

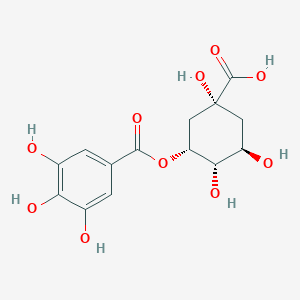

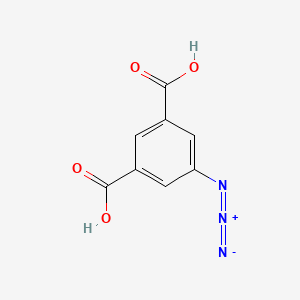

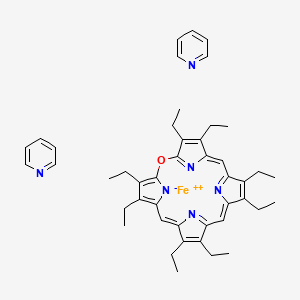

5-Galloylquinic acid is a phenolic compound that belongs to the class of hydrolysable tannins. It is a derivative of quinic acid and gallic acid, characterized by the presence of a galloyl group attached to the quinic acid core. This compound is found in various plants, including tea leaves, and has been studied for its potential health benefits and applications in different fields.

Mechanism of Action

Target of Action

5-Galloylquinic acid is primarily known for its role as a reactive oxygen species (ROS) scavenger . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. This is where this compound comes into play, acting as a scavenger to neutralize these harmful ROS .

Mode of Action

The compound interacts with ROS, neutralizing them and thereby preventing the potential damage they could cause to cellular structures . This interaction helps maintain the balance of ROS within the cell, contributing to cellular homeostasis and health.

Biochemical Pathways

This compound is involved in several biochemical pathways, particularly those related to the shikimic acid, phenylpropanoid, and flavonoid synthetic pathways . These pathways are crucial for the biosynthesis of a wide range of compounds, including flavonoids, tannins, and other phenolic compounds, which have various biological activities, including antioxidant activity .

Pharmacokinetics

It is known that the compound is soluble in water and alcohol , which suggests it may have good bioavailability

Result of Action

The primary result of this compound’s action is the reduction of ROS levels within the cell . By scavenging and neutralizing ROS, this compound helps prevent oxidative damage to cellular structures, thereby contributing to cell health and longevity.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in aqueous or alcoholic environments . Additionally, like many other organic compounds, this compound should be stored in a cool, dry place, away from light and heat to maintain its stability .

Biochemical Analysis

Biochemical Properties

5-Galloylquinic acid plays a significant role in biochemical reactions, primarily due to its antioxidant activity. It acts as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage . The compound interacts with various enzymes and proteins, including those involved in the detoxification of ROS. For instance, it has been shown to interact with enzymes like superoxide dismutase and catalase, enhancing their activity and thus contributing to the reduction of oxidative stress .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by affecting pathways such as the PI3K/Akt and MAPK pathways . Additionally, it can alter gene expression related to oxidative stress response and inflammation, thereby contributing to its protective effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to and inhibits the activity of certain enzymes, such as reverse transcriptases in viruses like HIV-1 . This inhibition is achieved through direct binding to the enzyme’s active site, preventing the enzyme from catalyzing its reaction. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions . Long-term studies have shown that this compound maintains its antioxidant properties over several weeks, but its efficacy may diminish with extended storage or exposure to light and heat . In vitro and in vivo studies have demonstrated that the compound can exert long-term protective effects on cellular function, particularly in reducing oxidative damage and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause adverse effects, including toxicity and organ damage . Studies have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxic effects. Therefore, careful dosage optimization is crucial for its therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its antioxidant activity. It interacts with enzymes such as polyphenol oxidase and peroxidase, which are involved in the metabolism of phenolic compounds . The compound can also affect metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation . Additionally, this compound can influence the tricarboxylic acid (TCA) cycle by interacting with enzymes and cofactors involved in this pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its protective effects . Additionally, this compound can be localized to subcellular compartments, such as the cytoplasm and mitochondria, where it participates in antioxidant defense mechanisms .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in oxidative stress response . It may also be localized to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-galloylquinic acid typically involves the esterification of quinic acid with gallic acid. This can be achieved through chemical synthesis using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent degradation of the product .

Industrial Production Methods: Industrial production of this compound can be achieved through extraction from plant sources, such as tea leaves, where it is naturally present. The extraction process involves solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Galloylquinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Hydrolysis: The ester bond between the galloyl group and quinic acid can be hydrolyzed under acidic or basic conditions to yield gallic acid and quinic acid.

Esterification: It can form esters with other phenolic acids or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Esterification: Reagents like DCC and DMAP are used to facilitate esterification reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Hydrolysis: Gallic acid and quinic acid.

Esterification: Various esters depending on the reactants used.

Scientific Research Applications

5-Galloylquinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a standard compound in analytical chemistry for the quantification of phenolic compounds in plant extracts.

Biology: Studies have shown its potential as an antioxidant and antimicrobial agent, making it valuable in biological research.

Medicine: Research has indicated its potential therapeutic effects, including anti-inflammatory and antifungal activities.

Industry: It is used in the food and beverage industry as a natural antioxidant and preservative.

Comparison with Similar Compounds

- 3-Galloylquinic Acid

- 4-Galloylquinic Acid

- 1,3,4,5-Tetra-O-galloylquinic Acid

- 3-Caffeoylquinic Acid

- 5-Caffeoylquinic Acid

Comparison: 5-Galloylquinic acid is unique due to its specific galloyl substitution pattern, which influences its chemical properties and biological activities. Compared to other galloylquinic acids, it has shown distinct antioxidant and antimicrobial activities. Additionally, its ability to inhibit β-lactamase enzymes sets it apart from other similar compounds .

Properties

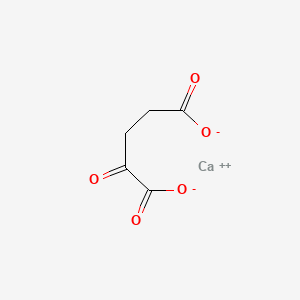

IUPAC Name |

1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPLFHGGZNSKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53584-43-3 | |

| Record name | Theogallin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-Galloylquinic acid's presence in maqui berries?

A: While maqui berries (Aristotelia chilensis) are known for their high anthocyanin content, research has revealed the presence of significant levels of flavonols, including this compound []. Although the specific biological activities of this compound in maqui berries haven't been extensively studied, its presence, along with other flavonols and anthocyanins, contributes to the fruit's status as a "superfruit," suggesting potential health benefits.

Q2: How is this compound detected and quantified in plant materials?

A: Researchers have successfully used a combination of extraction techniques and sophisticated analytical methods to identify and quantify this compound in various plant sources. For example, in maqui berries, solid phase extraction using a mixed mode cation exchange cartridge followed by HPLC-DAD-ESI-MS/MS analysis allowed for the identification and quantification of this compound []. Similarly, LC-MS8 techniques have been employed to profile and characterize this compound alongside other galloylquinic acids in green tea, tara tannin, and tannic acid [].

Q3: Does the spatial distribution of this compound within a plant hold any significance?

A: Yes, the location of this compound within a plant can be telling. Studies employing Air Flow-Assisted Ionization Mass Spectrometry Imaging (AFAI-MSI) on mango fruits revealed that this compound, unlike citric acid found predominantly in the pulp, was primarily concentrated in the peel []. This distinct distribution pattern suggests a potential role in the plant's defense mechanisms against environmental stressors, a common characteristic of phenolic compounds.

Q4: Can you elaborate on the structural complexity observed within the galloylquinic acid family?

A: Research has unveiled a remarkable diversity within the galloylquinic acid family, particularly those with multiple galloyl units []. For instance, analysis of tara tannin, a rich source of galloylquinic acids, revealed isomers based on both 1,3,4,5-tetragalloylquinic acid and 3,4,5-trigalloylquinic acid cores, highlighting the structural complexity within this class of compounds. This complexity arises from the varying number and positions of galloyl groups attached to the quinic acid core.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(10-Methyl-8-phenyl-6-phenylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B1231885.png)

![6,10-Dimethyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B1231886.png)